molecular formula C15H22N2O4S B12897865 5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide CAS No. 57734-52-8

5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide

Cat. No.: B12897865
CAS No.: 57734-52-8
M. Wt: 326.4 g/mol
InChI Key: AKEHQWVKDXNZTC-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group, a methoxy group, and a pyrrolidin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-ylmethylamine to yield 2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity and specificity, while the ethylsulfonyl and methoxy groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.

    Pyrrolidin-2-one derivatives: Compounds with a similar pyrrolidine ring structure.

Uniqueness

5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is unique due to the specific combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and stability compared to similar compounds.

Properties

CAS No.

57734-52-8

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)12-6-7-14(21-2)13(9-12)15(18)17-10-11-5-4-8-16-11/h6-7,9,11,16H,3-5,8,10H2,1-2H3,(H,17,18)

InChI Key

AKEHQWVKDXNZTC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2

Origin of Product

United States

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